8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Overview
Description
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is a useful research compound. Its molecular formula is C16H27LiN7O7P and its molecular weight is 468.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lithium's Neurotrophic and Neuroprotective Effects
Lithium is known for its neurotrophic and neuroprotective effects, which are partially exerted through its action on oxidative stress, apoptosis, inflammation, and neurotrophic factor functioning. This action includes the modulation of cyclic adenosine monophosphate (cAMP)-mediated signal transduction, increased expression of brain-derived neurotrophic factor (BDNF), and inhibition of glycogen synthase kinase 3 (GSK3). These mechanisms underline lithium's potential in treating mood and neurodegenerative disorders (Quiroz et al., 2010).
Lithium and Signal Transduction
Lithium's therapeutic mechanism in bipolar affective disorder involves its interaction with signal transduction processes. Studies on rats have shown that lithium interacts with inositol, forskolin, dibutyryl cAMP, and pertussis toxin, affecting rearing behavior and locomotion. This evidence supports the biochemical findings that lithium's interactions with the phosphatidylinositol and cyclic AMP signal transduction systems may be relevant to its therapeutic effects in bipolar disorder (Kofman & Patishi, 1999).
Lithium in Cancer Therapy
Recent studies have shown the antitumor effects of lithium, highlighting its role in tumor development regulation. Lithium affects tumor progression by regulating IMPase and GSK-3, promoting proliferation and programmed cell death (PCD) in tumor cells. This suggests lithium's potential use as an adjunctive therapy in cancer treatment, increasing treatment efficacy while reducing side effects (Yang et al., 2023).
Lithium's Role in Signal Transduction and Gene Expression
Lithium and valproate affect signaling pathways and gene expression in the central nervous system, potentially explaining their therapeutic effects on mood disorders. These drugs modulate the protein kinase C signaling pathway, cyclic adenosine monophosphate pathway, and the activator protein 1 family of transcription factors, influencing the etiology and treatment strategies for mood disorders (Chen et al., 1999).
Mechanism of Action
Target of Action
It is known to be a ligand for the preparation of affinity chromatography medium .
Biochemical Pathways
It is known to be a cyclic amp analog, which suggests it may interact with pathways involving cyclic amp .
Pharmacokinetics
The compound is soluble in water, which may influence its bioavailability .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature may play a role in its stability.
Properties
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANYDRGGFZBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28LiN7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585060 | |
Record name | PUBCHEM_16218901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-82-3 | |
Record name | PUBCHEM_16218901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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